molecular formula C20H23N5 B2848827 1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415634-27-2

1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2848827
CAS No.: 2415634-27-2
M. Wt: 333.439
InChI Key: KSMFHYOPLIPNLJ-UHFFFAOYSA-N
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Description

1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropylpyrimidinyl group, an azetidinyl group, and a benzimidazole core, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclopropylpyrimidinyl intermediate, followed by the formation of the azetidinyl ring, and finally, the coupling with the benzimidazole core. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Scientific Research Applications

1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with similar compounds, such as:

Properties

IUPAC Name

1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-13(2)20-23-16-5-3-4-6-18(16)25(20)15-10-24(11-15)19-9-17(14-7-8-14)21-12-22-19/h3-6,9,12-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMFHYOPLIPNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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